

Technical Guide: Solubility Profile of Benzyl 7-oxoazepane-2-carboxylate

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Compound of Interest

Compound Name: *Benzyl 7-oxoazepane-2-carboxylate*

Cat. No.: *B1383342*

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Benzyl 7-oxoazepane-2-carboxylate** in organic solvents. Due to the limited availability of direct quantitative solubility data in published literature, this document focuses on providing a detailed profile based on the compound's physicochemical properties, the known solubility of structurally related molecules, and standardized experimental protocols for solubility determination.

Compound Profile

Benzyl 7-oxoazepane-2-carboxylate is a derivative of caprolactam, featuring a benzyl ester protecting group. Its structure suggests a moderate polarity. Below are its key identifiers and computed properties.

Property	Value	Source
CAS Number	1803571-51-8	[1]
Molecular Formula	C ₁₄ H ₁₇ NO ₃	[1]
Molecular Weight	247.29 g/mol	[1]
IUPAC Name	Benzyl 7-oxoazepane-2-carboxylate	[1]
Structure	(Image of the chemical structure would be placed here in a full whitepaper)	

Predicted Solubility in Organic Solvents

While specific quantitative data for **Benzyl 7-oxoazepane-2-carboxylate** is not readily available, its solubility can be inferred from its structural components: the caprolactam ring and the benzyl ester group. The lactam group provides polarity and potential for hydrogen bonding, while the benzyl group introduces hydrophobicity.

Based on the solubility of related compounds such as ϵ -caprolactam (which has limited solubility in non-polar solvents) and various benzyl esters (which are often soluble in a range of organic solvents), the following qualitative solubility profile is anticipated.[\[2\]](#)

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Polar Aprotic	Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)	High	The polar lactam moiety is expected to interact well with these solvents. THF is used as a solvent in the synthesis of a similar compound.[3]
Polar Protic	Methanol, Ethanol, Isopropanol	Moderate to High	The compound can likely engage in hydrogen bonding with protic solvents. Alcohols are good solvents for many esters and amines.[2]
Chlorinated	Dichloromethane (DCM), Chloroform	High	These solvents are effective for a wide range of organic compounds of intermediate polarity.
Ethers	Diethyl ether	Moderate	The benzyl group enhances solubility in less polar ethers.
Esters	Ethyl acetate (EtOAc)	Moderate to High	"Like dissolves like" principle suggests good solubility. EtOAc is commonly used as an eluent in the purification of related compounds.[3]
Aromatic	Toluene, Benzene	Moderate	The aromatic benzyl group should promote solubility in these solvents.

Non-polar

Hexane, Heptane

Low

The polar lactam and ester functionalities are expected to limit solubility in highly non-polar solvents. Hexane is often used as an anti-solvent or in combination with a more polar solvent for chromatography.^[3]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This section outlines a standard protocol for determining the thermodynamic (equilibrium) solubility of **Benzyl 7-oxoazepane-2-carboxylate** in an organic solvent. This method is considered the gold standard for solubility measurement.^{[4][5]}

3.1. Materials and Equipment

- **Benzyl 7-oxoazepane-2-carboxylate** (solid)
- Selected organic solvents (analytical grade)
- Glass vials with screw caps
- Orbital shaker or rotator with temperature control
- Analytical balance
- Centrifuge
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical instrument for quantification.

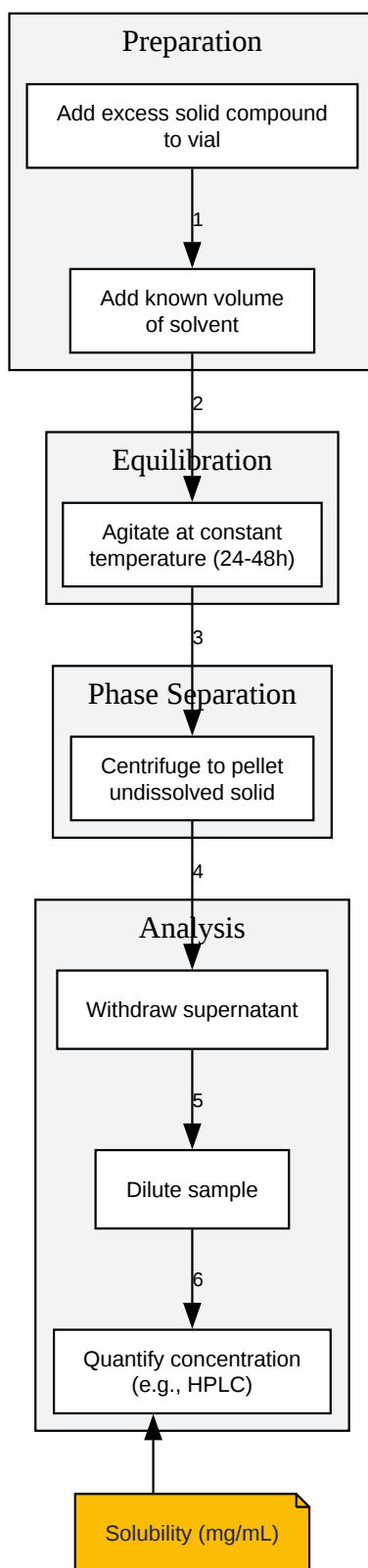
3.2. Procedure

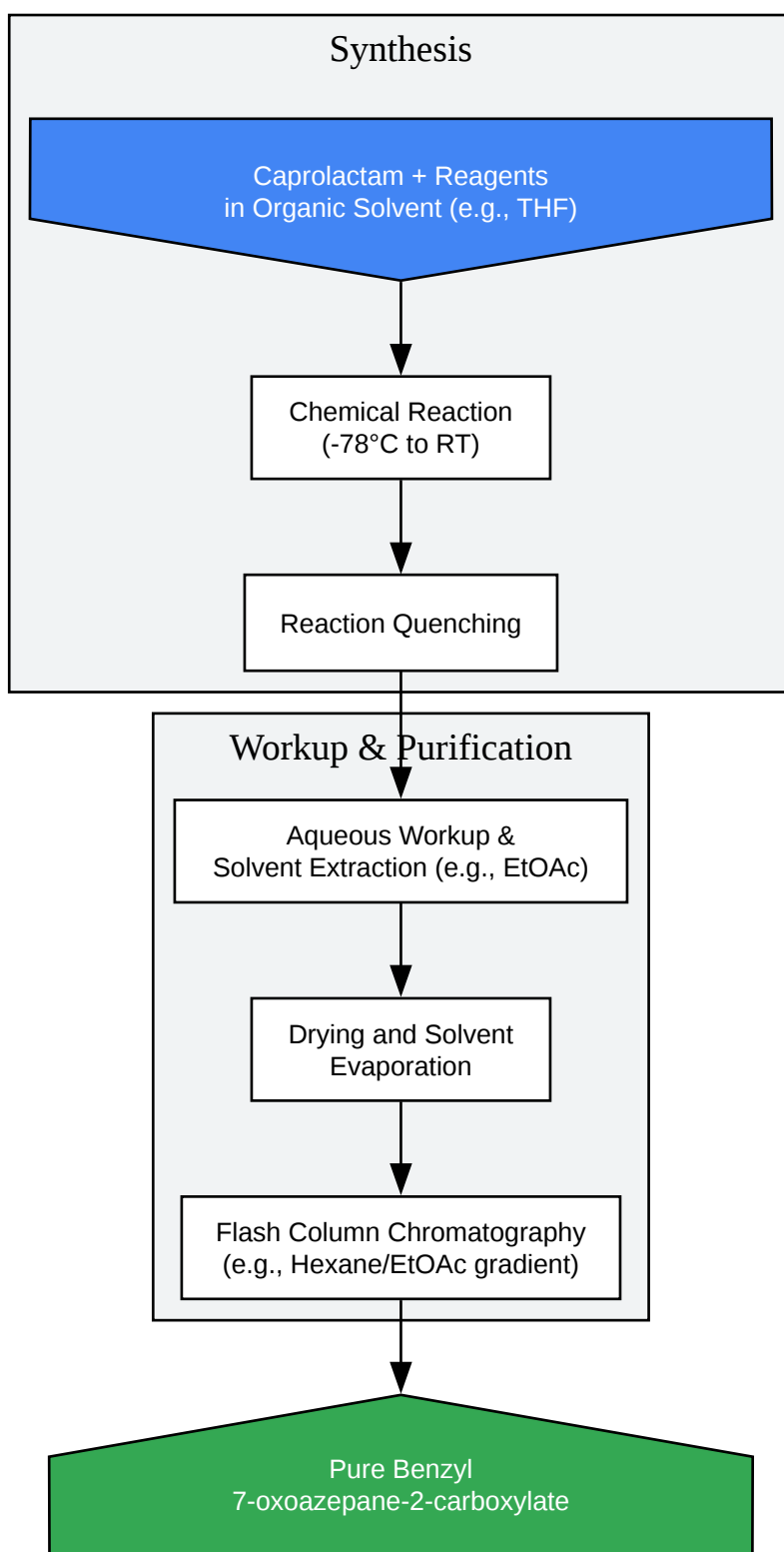
- Preparation of Saturated Solution:
 - Add an excess amount of solid **Benzyl 7-oxoazepane-2-carboxylate** to a glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
 - Add a known volume of the selected organic solvent to the vial.
 - Securely cap the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
 - Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the minimum time required to reach a plateau in concentration.
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
 - Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid from the supernatant.
- Sample Preparation and Analysis:
 - Carefully withdraw a known volume of the clear supernatant.
 - Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).
 - Analyze the diluted sample using a pre-validated analytical method to determine the concentration of **Benzyl 7-oxoazepane-2-carboxylate**.
- Calculation:

- Calculate the original concentration in the saturated solution, accounting for the dilution factor.
- The result is the thermodynamic solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes relevant to the study of **Benzyl 7-oxoazepane-2-carboxylate**.





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